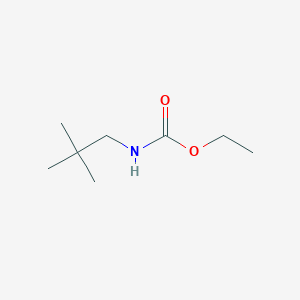
Ethyl N-(2,2-diethoxyethyl)-N-(3-hydroxy-2-nitrobenzoyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate typically involves multiple steps, including esterification, nitration, and amide formation. The process begins with the esterification of an appropriate carboxylic acid with ethanol under acidic conditions. This is followed by nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids. The final step involves the formation of the amide bond through a reaction with an appropriate amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its diverse functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate can be compared with similar compounds such as:
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]propanoate: Similar structure but with a propanoate ester group.
Methyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]acetate: Similar structure but with a methyl ester group.
Ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitro-benzoyl)amino]butanoate: Similar structure but with a butanoate ester group.
These compounds share similar functional groups but differ in their ester chain length, which can influence their physical and chemical properties.
Propriétés
Numéro CAS |
94295-86-0 |
|---|---|
Formule moléculaire |
C17H24N2O8 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
ethyl 2-[2,2-diethoxyethyl-(3-hydroxy-2-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C17H24N2O8/c1-4-25-14(21)10-18(11-15(26-5-2)27-6-3)17(22)12-8-7-9-13(20)16(12)19(23)24/h7-9,15,20H,4-6,10-11H2,1-3H3 |
Clé InChI |
RQFKJDQJEKGECE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CN(CC(=O)OCC)C(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)


![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)


![N-[[2-(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]methyl]acetamide](/img/structure/B14002557.png)






![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)
